![molecular formula C9H10N2OS B3115981 2-(Benzo[d]isothiazol-3-ylamino)ethanol CAS No. 21309-72-8](/img/structure/B3115981.png)

2-(Benzo[d]isothiazol-3-ylamino)ethanol

Descripción general

Descripción

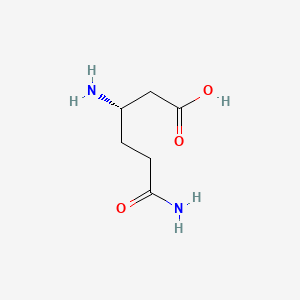

2-(Benzo[d]isothiazol-3-ylamino)ethanol is a chemical compound with the molecular formula C9H10N2OS . It is used for research and development purposes .

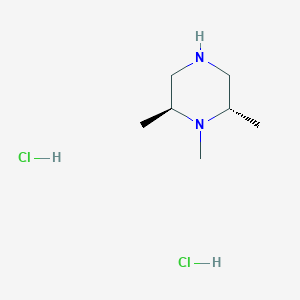

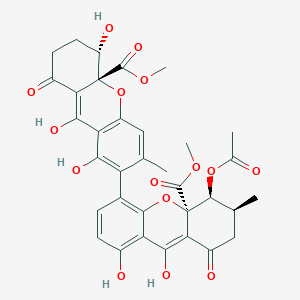

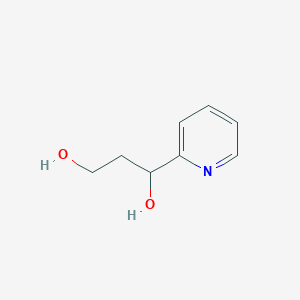

Molecular Structure Analysis

The molecular structure of 2-(Benzo[d]isothiazol-3-ylamino)ethanol is based on structures generated from information available in databases . The molecular weight of this compound is 194.25 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 2-(Benzo[d]isothiazol-3-ylamino)ethanol is a part of various chemical syntheses and transformations. For instance, it is involved in the synthesis of heterocyclic compounds where reactions under specific conditions yield derivatives with potential biological activities. An example includes the one-pot synthesis of novel ethyl 2-((1H-Benzo[d]imidazol-2- ylamino)(Aryl)methylthio) acetates using nano-Copper Y Zeolite as a catalyst, highlighting an efficient and environmentally friendly method for the synthesis of compounds potentially used as fungicides or in peptide derivatives (Kalhor, 2015). Similarly, solventless cyclocondensation reactions involving related compounds have been utilized to synthesize benzo[d]oxazole derivatives, providing insights into the conformational landscape and electronic delocalization of such compounds (Saeed et al., 2021).

Antimicrobial Activity

Compounds structurally similar to 2-(Benzo[d]isothiazol-3-ylamino)ethanol have demonstrated promising antimicrobial properties. For instance, derivatives like 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)ethyl benzoates have shown significant inhibitory activity against both gram-positive and gram-negative bacteria, suggesting potential applications in combating bacterial infections (Linhua, 2013).

Encapsulation and Catalytic Behavior

In catalysis, the structural frameworks involving benzo[d]isothiazol components have been utilized for encapsulating catalysts. For example, molybdenum(VI) complexes with related ligands encapsulated in zeolite Y demonstrated excellent catalytic behavior for the oxidation of primary alcohols and hydrocarbons, showcasing the utility of such compounds in enhancing catalytic efficiency and recyclability (Ghorbanloo & Alamooti, 2017).

Potential Inhibitory Activity in Biological Systems

The compound and its analogs have been studied for their inhibitory activities in various biological systems. For instance, some derivatives have been investigated as metalloproteinases inhibitors and evaluated for their activity in human chondrocyte cultures, which is crucial in understanding and treating osteoarthritic diseases (Panico et al., 2011).

Propiedades

IUPAC Name |

2-(1,2-benzothiazol-3-ylamino)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c12-6-5-10-9-7-3-1-2-4-8(7)13-11-9/h1-4,12H,5-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPIUTQGLNCIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]isothiazol-3-ylamino)ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3116000.png)